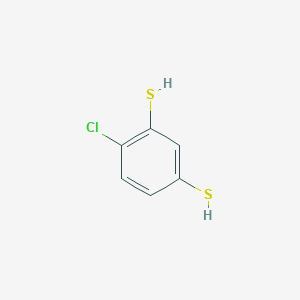

4-Chlorobenzene-1,3-dithiol

Description

Structure

3D Structure

Properties

CAS No. |

58593-78-5 |

|---|---|

Molecular Formula |

C6H5ClS2 |

Molecular Weight |

176.7 g/mol |

IUPAC Name |

4-chlorobenzene-1,3-dithiol |

InChI |

InChI=1S/C6H5ClS2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H |

InChI Key |

HCDLDZCJYMCKQH-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1S)S)Cl |

Canonical SMILES |

C1=CC(=C(C=C1S)S)Cl |

Other CAS No. |

58593-78-5 |

Synonyms |

4-Chloro-1.3-benzenedithiol |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chlorobenzene 1,3 Dithiol and Its Derivatives

Direct Synthesis Routes for 4-Chlorobenzene-1,3-dithiol

The direct synthesis of this compound primarily focuses on the introduction of two thiol (-SH) groups onto a chlorobenzene (B131634) framework.

Reaction of Benzodithiol with Carbon Tetrachloride Catalyzed by Copper(II) Chloride

One reported method for the preparation of 4-chloro-1,3-benzenedithiol involves the reaction of benzodithiol with carbon tetrachloride. This reaction is catalyzed by copper(II) chloride. The process begins with the reaction of benzodithiol with sodium bicarbonate under alkaline conditions to form a sodium benzodithiol salt. This salt is then reacted with carbon tetrachloride in the presence of the copper(II) chloride catalyst to yield 4-chloro-1,3-benzenedithiol.

Strategies for Thiol Group Introduction on Substituted Benzene (B151609) Cores

A common and versatile strategy for synthesizing aromatic thiols involves the reduction of sulfonyl chlorides. For chlorobenzene thiols, this process starts with the chlorosulfonylation of a chlorobenzene derivative to produce the corresponding chlorobenzene sulfonyl chloride. This intermediate is then reduced to the thiol. A well-established method for this reduction uses zinc and an aqueous mineral acid, such as sulfuric acid. google.com However, this reaction can be highly exothermic and difficult to control, especially on a larger scale. google.com An improved and more controllable method involves the addition of zinc and a solution of the chlorobenzene sulfonyl chloride in chlorosulfonic acid to water or an aqueous mineral acid at a controlled temperature. google.com

Another approach to introduce thiol groups onto an aromatic ring is through the Newman-Kwart rearrangement. This multi-step synthesis is a key strategy for forming various aromatic dithiol ligands.

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound can be approached by modifying the aromatic ring through substitution reactions or by functionalizing the existing thiol groups.

Electrophilic Aromatic Substitution on Dithiol Systems

Nucleophilic Aromatic Substitution in Dithiol Precursors

The synthesis of substituted dithiol derivatives can be achieved through nucleophilic aromatic substitution on a suitable precursor. For example, the polymerization of 4-chloro-1,3-benzenedithiol can occur via a nucleophilic aromatic substitution mechanism where the thiolate acts as a nucleophile, displacing the chloride on another molecule to form a polymer chain. This reaction is typically carried out in the presence of a base like potassium carbonate in a solvent such as anhydrous DMF. researchgate.net

| Reactant | Reagent | Solvent | Product |

| 4-chloro-1,3-benzenedithiol | Potassium Carbonate | Anhydrous DMF | Poly(4-chloro-1,3-phenylene sulfide) |

Functionalization of Thiol Groups

The thiol groups of this compound are reactive and can undergo various functionalization reactions. A common reaction of thiols is their oxidation to disulfides. This can be a consideration during synthesis and handling, and measures to prevent unwanted oxidation may be necessary. google.com Additionally, thiols can be alkylated, acylated, and participate in other reactions characteristic of the sulfhydryl group. For instance, to prevent oxidation, the thiol product can be condensed with monochloroacetic acid to form the corresponding thioglycolic acid derivative. google.com

Advanced Synthetic Techniques in Dithiol Chemistry

The synthesis of aromatic dithiols and their derivatives is increasingly benefiting from advanced techniques that offer greater efficiency, control, and sustainability compared to classical methods. These technologies, including specialized catalytic systems and alternative energy sources like microwave irradiation, are instrumental in overcoming common challenges in organosulfur chemistry, such as long reaction times, harsh conditions, and the formation of undesired byproducts.

Catalytic Approaches in Dithiol Synthesis (e.g., Scandium Triflate Catalysis)

Scandium triflate (Sc(OTf)₃) has emerged as a remarkably versatile and effective Lewis acid catalyst in a wide array of organic transformations. researchgate.net Its high catalytic activity, water stability, and recyclability make it an attractive option for green and sustainable chemical synthesis. organic-chemistry.org In the realm of organosulfur chemistry, scandium triflate demonstrates significant prowess in activating substrates and facilitating the formation of carbon-sulfur (C-S) bonds, a critical step in the synthesis of dithiols and their derivatives. researchgate.net

While direct catalytic synthesis of this compound using scandium triflate is not extensively documented, its utility in related C-S bond-forming reactions provides insight into its potential. A notable example is the Sc(OTf)₃-catalyzed cyclization of aromatic thiols with diols to produce various sulfur-containing heterocycles. thieme-connect.com This reaction, which proceeds via a dehydrative cyclization, showcases the catalyst's ability to promote C-S and C-C bond formation. thieme-connect.com The process is believed to involve the catalyst aiding in the generation of key intermediates that undergo a thiol-ene coupling and subsequent thio-Claisen rearrangement to form the final S-heterocycle product. thieme-connect.com

The effectiveness of Sc(OTf)₃ in such transformations highlights its capacity to activate alcohols for C-S bond formation with thiols, an attractive and challenging catalytic reaction. thieme-connect.com Research into the cyclization of naphthalene-2-thiol with propane-1,3-diol found that a 5.0 mol% loading of Sc(OTf)₃ at 165 °C provided the desired product in good yield, outperforming other catalysts and even strong protic acids like trifluoromethanesulfonic acid. thieme-connect.com

Table 1: Scandium Triflate-Catalyzed Cyclization of Naphthalene-2-thiol with Propane-1,3-diol thieme-connect.com

| Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Sc(OTf)₃ (5.0) | 165 | 16 | 73 |

| TfOH (5.0) | 165 | 16 | 40 |

| TfOH (15) | 165 | 16 | 46 |

| Bi(OTf)₃ (5.0) | 165 | 16 | 61 |

| In(OTf)₃ (5.0) | 165 | 16 | 64 |

Microwave-Assisted Synthesis of Dithiol Derivatives

Microwave-assisted synthesis has become a transformative tool in organic chemistry, offering significant advantages such as dramatically reduced reaction times, improved yields, and enhanced product purity. amazonaws.comnih.gov This technique utilizes microwave energy to heat reactions directly and uniformly, which can circumvent the drawbacks of conventional heating methods. amazonaws.com In the synthesis of thiols and their derivatives, microwave irradiation provides a rapid and efficient alternative to traditional protocols that often require hours or even days to complete. amazonaws.com

One key application is the synthesis of thiols from their corresponding halides. A one-pot, microwave-assisted method allows for the direct conversion of alkyl halides to thiols using potassium thioacetate (B1230152) as an inexpensive sulfur source. amazonaws.com This approach is significantly faster—6 to 24 times faster—than previously reported methods and produces high-purity products with isolated yields often exceeding 90%. amazonaws.com Pressurized closed-vessel microwave heating of reactants in a suitable solvent like methanol (B129727) can yield the desired thiol product from chlorinated or brominated precursors in as little as 60 minutes. amazonaws.com

Table 2: Microwave-Assisted Synthesis of 1-Dodecanethiol from 1-Bromododecane amazonaws.com

| Parameter | Condition |

|---|---|

| Reactants | 1-Bromododecane, Potassium Thioacetate (1.3:1 mole ratio) |

| Solvent | Methanol |

| Microwave Program | 10-min ramp to 120°C, 60-min hold |

| Isolated Yield | > 90% |

| Product Purity | > 96% |

Furthermore, microwave heating is highly effective for C-S cross-coupling reactions to form derivatives like aryl thioethers. For instance, the S-arylation of thiols with aryl iodides can be efficiently performed using supported metal nanoparticles as catalysts under microwave irradiation. rsc.org A typical reaction involves microwaving the thiol, aryl iodide, a base (e.g., K₂CO₃), and the catalyst in a solvent like acetonitrile (B52724) for just 10 minutes at a maximum temperature of 100°C, a significant time reduction compared to conventional heating. rsc.org

Table 3: Microwave-Assisted S-Arylation of Thiophenol with Phenyl Iodide rsc.org

| Parameter | Condition |

|---|---|

| Reactants | Thiophenol (1 mmol), Phenyl iodide (0.5 mmol) |

| Base | K₂CO₃ (1 mmol) |

| Catalyst | Supported Metal Nanoparticles (0.05 g) |

| Solvent | Acetonitrile (2 mL) |

| Microwave Conditions | 80W power, 10 min (max temp 100°C) |

These examples underscore the power of microwave-assisted techniques to accelerate the synthesis of thiols and their derivatives, offering a greener and more efficient pathway for producing compounds like this compound.

Chemical Reactivity and Reaction Mechanisms of 4 Chlorobenzene 1,3 Dithiol

Reactivity of Thiol Functionalities

The thiol groups are the most reactive sites on the molecule under many conditions. Their chemistry is centered around the acidity of the S-H bond and the nucleophilicity of the resulting thiolate, as well as the susceptibility of the sulfur atoms to oxidation.

Thiols are more acidic than their alcohol counterparts. The two thiol groups on 4-Chlorobenzene-1,3-dithiol can be deprotonated by a suitable base to form the corresponding thiolate anions. The stability of the thiolate anion makes the thiol groups readily participate in acid-base reactions.

Once formed, these thiolate anions are potent nucleophiles. The sulfur atom, with its available lone pairs of electrons, can attack a wide range of electrophilic centers. This nucleophilic character allows this compound to be used as a reagent in various organic syntheses and coordination chemical reactions. chembk.com For instance, dithiols are known to react with alkyl halides in S_N2-type reactions to form thioethers and can participate in the synthesis of sulfur-containing heterocyclic compounds. thieme-connect.com The presence of two thiol groups allows the molecule to act as a bidentate nucleophile, capable of forming two bonds, which is particularly useful in the synthesis of cyclic compounds and coordination complexes with metal ions.

A key reaction pathway for thiols is their oxidation to form disulfide bonds (S-S). libretexts.org This is a redox reaction where the thiol is the reduced form and the disulfide is the oxidized form. libretexts.org For this compound, this oxidation can occur both intramolecularly, to form a cyclic disulfide, and intermolecularly, to form polymeric chains linked by disulfide bridges.

The interconversion between the dithiol and disulfide forms is often mediated by mild oxidizing agents. libretexts.orgorganic-chemistry.org Common reagents used for the oxidation of thiols to disulfides include halogens, dimethyl sulfoxide (B87167) (DMSO), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). organic-chemistry.org The formation of disulfide bonds is a critical aspect of the chemistry of sulfur-containing molecules and can be reversible under reducing conditions. libretexts.org In a laboratory setting, reducing agents like β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) are often used to maintain thiols in their reduced state and cleave disulfide bonds. libretexts.org

| Reaction Type | Reagent/Condition | Product Type | Reference |

| Thiolate Formation | Base (e.g., NaOH, NaH) | 4-chloro-1,3-benzenedithiolate | thieme-connect.com |

| Nucleophilic Substitution | Alkyl Halide (R-X) | Thioether | thieme-connect.com |

| Oxidation | Mild Oxidizing Agent (e.g., I₂, DMSO) | Disulfide (intramolecular or intermolecular) | libretexts.orgorganic-chemistry.org |

| Disulfide Reduction | Reducing Agent (e.g., DTT, BME) | Dithiol | libretexts.org |

This table summarizes the primary reactions of the thiol functionalities present in this compound.

Reactivity of the Chlorinated Aromatic Ring

The reactivity of the benzene (B151609) ring is significantly influenced by its substituents—the chlorine atom and the two thiol groups. These groups affect the electron density of the ring and direct the position of attack for incoming electrophiles or nucleophiles.

Substituents on a benzene ring influence its reactivity towards electrophilic aromatic substitution through a combination of inductive and resonance effects. libretexts.orgquora.com

Inductive Effect (-I): Chlorine is an electronegative atom that withdraws electron density from the aromatic ring through the sigma bond. This inductive effect is deactivating, making the ring less reactive towards electrophiles compared to benzene itself. libretexts.orgquora.com

Resonance Effect (+R): The chlorine atom has lone pairs of electrons that can be donated to the aromatic ring through pi-bond overlap (resonance). This effect increases the electron density at the ortho and para positions. quora.com

The inductive effect of chlorine is stronger than its resonance effect, resulting in a net deactivation of the ring. Therefore, chlorobenzene (B131634) is less reactive than benzene in electrophilic aromatic substitution reactions. libretexts.orgquora.com However, because the resonance effect directs electron density to the ortho and para positions, these positions are more reactive than the meta position, making chlorine an ortho-, para-directing group. quora.comnih.gov The two thiol groups, also being ortho-, para-directors, would further influence the regioselectivity of such reactions.

In the context of nucleophilic aromatic substitution (NAS), the roles are reversed. Strong electron-withdrawing groups, like chlorine, activate the ring toward attack by nucleophiles, especially when other strongly withdrawing groups (like nitro groups) are present at the ortho and para positions. msu.edumasterorganicchemistry.comlibretexts.org The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile adds to the ring to form a stable intermediate (a Meisenheimer complex) before the leaving group (chloride) is eliminated. masterorganicchemistry.com

Aryl chlorides can participate in transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. acs.org Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, suitable catalysts and reaction conditions have been developed to facilitate their use. acs.orgacs.org

Several types of cross-coupling reactions could potentially be applied to this compound:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound, catalyzed by palladium. eie.gruwindsor.ca

Heck-Mizoroki Coupling: Reaction with an alkene, catalyzed by palladium. eie.gr

Negishi Coupling: Reaction with an organozinc reagent, catalyzed by palladium or nickel. nih.gov

Sonogashira Coupling: Reaction with a terminal alkyne, typically requiring a palladium catalyst and a copper co-catalyst. eie.gr

The success of these reactions would depend on finding a catalytic system that is compatible with the thiol groups, which can sometimes poison catalysts. Protection of the thiol groups might be necessary in some cases.

| Cross-Coupling Reaction | Coupling Partner | Typical Catalyst | Reference |

| Suzuki-Miyaura | Organoboron Reagent (R-B(OR)₂) | Palladium (e.g., Pd(PPh₃)₄) | eie.gruwindsor.ca |

| Heck-Mizoroki | Alkene (R-CH=CH₂) | Palladium (e.g., Pd(OAc)₂) | eie.gr |

| Negishi | Organozinc Reagent (R-ZnX) | Palladium or Nickel | nih.gov |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Palladium/Copper | eie.gr |

This table outlines potential cross-coupling reactions for the aryl chloride moiety of this compound.

Intramolecular and Intermolecular Reactions

The bifunctional nature of this compound allows for a variety of intramolecular and intermolecular reactions. As previously mentioned, oxidation can lead to intermolecular disulfide polymers or an intramolecular cyclic disulfide.

Furthermore, the two thiol groups can react with a single bifunctional electrophile in an intermolecular fashion to bridge two dithiol molecules or in an intramolecular fashion to form a new heterocyclic ring. For example, dithiols are known to react with aldehydes or ketones to form 1,3-dithiolanes. thieme-connect.com

The ability of the dithiol to act as a bidentate ligand allows it to form stable complexes with various metal ions. These intermolecular coordination reactions can lead to the formation of discrete metal-dithiolene complexes or extended structures like metal-organic frameworks (MOFs). acs.org Such complexes are of interest in materials science due to their potential electronic and catalytic properties. mdpi.commdpi.com

Intermolecular reactions can also occur at the aromatic ring. For instance, under radical conditions, chlorobenzene can undergo reactions leading to dimeric products like dichlorobiphenyls and chlorohydroxybiphenyls. rsc.org While specific studies on this compound are not prevalent, similar radical-induced intermolecular coupling could be a possible, albeit likely minor, reaction pathway under specific conditions.

Ring Transformations Involving Dithiol Moieties

The dithiol functionality in benzene-1,3-dithiols is known to participate in ring-forming reactions, particularly through oxidation, which leads to the formation of macrocyclic structures. Under oxidative conditions, intermolecular disulfide bonds form between molecules of this compound, resulting in the creation of larger rings. researchgate.netescholarship.org

Studies on benzene-1,3-dithiol have shown that this process can lead to a distribution of macrocycle sizes, with trimers and tetramers often being significant products. escholarship.org The presence of a condensate environment can influence the reaction, shifting the distribution towards larger macrocycles and increasing the reaction rate. escholarship.org This suggests that the spatial organization of the reacting monomers plays a crucial role in directing the outcome of the ring-forming process. researchgate.netescholarship.org The chlorine substituent on the aromatic ring of this compound is expected to influence the electronic properties of the thiol groups but not fundamentally alter this mode of reactivity.

The general transformation can be represented as the oxidation of the dithiol monomers to form a cyclic trimer, as illustrated in the following table:

| Reactant | Conditions | Product | Reference |

| Benzene-1,3-dithiol | Oxidation | Cyclic macrocycles (e.g., trimers, tetramers) | researchgate.netescholarship.org |

Acid-Base Properties and Salt Formation

The thiol groups of this compound are acidic and can be deprotonated by bases to form thiolates. The acidity of these thiol groups is influenced by the electronic effects of the aromatic ring and the chlorine substituent.

Acid-Base Properties: The pKa values of the two thiol groups in this compound determine its degree of ionization at a given pH. While the exact experimental pKa values for this specific compound are not readily available, they can be estimated by comparison with related compounds. Benzenethiol has a pKa of approximately 6.6. The presence of an electron-withdrawing chlorine atom on the ring is expected to increase the acidity (lower the pKa) of the thiol groups. For comparison, the pKa values for several substituted benzenethiols and related dithiols are listed below.

| Compound | pKa1 | pKa2 | Solvent | Reference |

| Benzenethiol | 6.6 | - | Water | rsc.org |

| p-Chlorobenzenethiol | 6.07 (meta) / 6.53 (para) | - | 20% Water-Ethanol | rsc.org |

| 1,2-Benzenedithiol | 5.9 | - | Predicted | chemicalbook.com |

| 1,4-Benzenedithiol | 6.0 | 7.7 | Not specified |

The Hammett equation, which relates reaction rates and equilibrium constants for meta- and para-substituted benzene derivatives, provides a framework for quantifying the effect of the chlorine substituent. The Hammett ρ parameter for the ionization of benzenethiols is 1.81, indicating a moderate sensitivity to substituent effects. rsc.org

Salt Formation: As a di-acid, this compound readily forms salts with bases. In the presence of strong bases, both thiol groups can be deprotonated to form a dithiolate dianion.

Furthermore, the dithiolate form of this compound can act as a bidentate ligand, coordinating to metal ions to form a variety of metal complexes. Aromatic dithiols are known to form stable complexes with transition metals such as nickel, cobalt, copper, and gold. researchgate.net These complexes often exhibit square planar or other well-defined geometries. The synthesis of such complexes typically involves the reaction of the dithiol with a metal salt in an appropriate solvent. nih.gov

Beyond simple metal salts, thiols can also react with other reagents to form different types of salts. For example, thiols can react with aldehydes and triphenylphosphine (B44618) in the presence of a strong acid like triflic acid to form stable thiophosphonium salts. nih.govacs.org This reaction provides a route to a diverse range of functionalized sulfur-containing compounds.

Structural Elucidation and Characterization of 4 Chlorobenzene 1,3 Dithiol and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the study of molecular structures. By probing the interaction of molecules with electromagnetic radiation, a wealth of information regarding bonding, functional groups, and electronic transitions can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. In the context of 4-Chlorobenzene-1,3-dithiol and its derivatives, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR: The proton NMR spectrum of a substituted benzene (B151609) ring, such as in this compound, typically shows signals in the aromatic region. For chlorobenzene (B131634), these protons appear in a range of approximately 7.14 to 7.43 ppm. docbrown.info The specific chemical shifts and splitting patterns of the aromatic protons in this compound would be influenced by the presence of both the chlorine atom and the two thiol groups. The protons on the carbons adjacent to the thiol groups would likely exhibit different chemical shifts compared to the proton situated between the two sulfur atoms. In derivatives, such as metal complexes, these chemical shifts can be further altered by the coordination environment. acs.org For instance, in some dithiolene complexes, aromatic proton signals can be observed in the range of 7.00-7.58 ppm. scispace.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the attached substituents. For example, in a related compound, 3,6-dichlorobenzene-1,2-dithiol (B1227017), ¹³C NMR data has been reported. nih.gov The carbon atoms bonded to the chlorine and sulfur atoms would have characteristic chemical shifts. Data for various dithiol and dithiolene derivatives show a wide range of chemical shifts depending on the specific structure. rsc.org

Table 1: Representative NMR Data for Related Compounds

| Compound/Fragment | Nucleus | Chemical Shift (ppm) |

| Chlorobenzene | ¹H | 7.14 - 7.43 docbrown.info |

| Dithiolene Complex (Ph groups) | ¹H | 7.12 - 7.57 scispace.com |

| Dithiol Derivative (Di-SH-P5) | ¹H | 3.34 (SH), 6.65-7.17 (aromatic) rsc.org |

| Dithiol Derivative (Di-SH-P5) | ¹³C | 30.04 - 151.12 rsc.org |

This table presents representative data from related compounds to illustrate typical chemical shift ranges.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is employed to identify functional groups within a molecule by detecting their characteristic vibrational frequencies. libretexts.org For this compound, key vibrational modes include the S-H stretch, C-S stretch, C-Cl stretch, and various aromatic C-H and C=C vibrations.

The S-H stretching vibration typically appears as a weak band in the region of 2550-2600 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring usually give rise to bands in the 1400-1600 cm⁻¹ region. docbrown.info The C-Cl stretching vibration is typically found in the fingerprint region, between 880 and 550 cm⁻¹. docbrown.info In metal dithiolene complexes, the vibrational frequencies, particularly those of the C=C and C-S bonds in the dithiolene ligand, are sensitive to the metal center and its oxidation state. nih.gov For example, in some chalcone (B49325) derivatives, the C-Cl group shows a presence at 760.6 cm⁻¹. psu.edu

Table 2: Characteristic IR Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| S-H | Stretch | 2550 - 2600 |

| Aromatic C-H | Stretch | > 3000 docbrown.info |

| Aromatic C=C | Stretch | 1400 - 1600 docbrown.info |

| C-Cl | Stretch | 550 - 880 docbrown.info |

This table provides typical ranges for the main functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The presence of a conjugated π-system in the benzene ring of this compound results in characteristic π → π* transitions.

The position and intensity of the absorption maxima (λmax) are sensitive to the extent of conjugation and the presence of substituents. libretexts.org An increase in conjugation generally leads to a bathochromic (red) shift, meaning absorption at a longer wavelength. libretexts.org For instance, 1,3-butadiene (B125203) absorbs at 217 nm, while the more conjugated 1,3,5-hexatriene (B1211904) absorbs at 258 nm. libretexts.org In derivatives of this compound, such as metal complexes, charge-transfer transitions between the ligand and the metal can also occur, giving rise to new absorption bands, often in the visible region. The UV-Vis spectra of dithiolene complexes can be quite complex, with multiple absorption bands corresponding to different electronic transitions. scispace.com For example, a nickel dithiolene complex exhibits absorption maxima at 319 nm and 940 nm. scispace.com

Resonance Raman (RR) Spectroscopy

Resonance Raman (RR) spectroscopy is a powerful technique that provides enhanced Raman signals for vibrational modes associated with an electronic transition. semi.ac.cnspectroscopyonline.com By tuning the excitation wavelength of the laser to coincide with an electronic absorption band of the molecule, the intensities of certain Raman bands can be enhanced by several orders of magnitude. spectroscopyonline.com

This technique is particularly useful for studying the chromophoric parts of a molecule. mdpi.com In the case of this compound derivatives, especially metal complexes which are often colored, RR spectroscopy can selectively probe the vibrations of the dithiolene ligand that are coupled to the electronic transitions responsible for the color. This can provide detailed information about the structure and bonding of the ligand in its excited state. researchgate.net For example, in pyranopterin molybdenum enzymes, which contain dithiolene ligands, RR spectroscopy has been instrumental in characterizing the Mo-S and Mo-oxo vibrations. nih.gov

Mass Spectrometry (MS), including MALDI-TOF MS

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. shimadzu.com It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak would confirm its molecular weight of approximately 176.69 g/mol . nih.govepa.gov

High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. rsc.org Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for analyzing larger molecules and polymers with minimal fragmentation. beilstein-journals.orgbeilstein-journals.orgresearchgate.net In the context of derivatives, such as polymeric or macrocyclic structures formed from this compound units, MALDI-TOF MS can be used to determine the molecular weight distribution and identify the repeating units. beilstein-journals.org

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. geokniga.organton-paar.com By diffracting a beam of X-rays off a single crystal of a compound, a diffraction pattern is generated that can be mathematically transformed into a detailed model of the crystal structure.

Electronic and Electrochemical Properties

Electronic Structure and Molecular Orbitals

The electronic structure of 4-Chlorobenzene-1,3-dithiol, particularly its frontier molecular orbitals, dictates its optical and electronic properties. Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating these characteristics.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's electron-donating and electron-accepting capabilities. For molecules containing dithiol or dithiolene moieties, the HOMO is often localized on the sulfur-rich portion of the molecule, indicating its propensity to donate electrons. mdpi.comrsc.org

Theoretical calculations on related donor molecules have shown that the HOMO energy levels are typically in the range of -4.50 eV to -5.3 eV. mdpi.comresearchgate.net For instance, DFT calculations on similar donor molecules show HOMO energy levels of -4.50 eV and -4.52 eV. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's stability and reactivity. irjweb.comschrodinger.com A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. irjweb.com

The specific HOMO and LUMO energy levels for this compound can be approximated using computational methods. For a class of D-π-A dyes studied in chlorobenzene (B131634) solvent using DFT (B3LYP/6-311G(d,p)), the HOMO levels were found to be between -5.1 eV and -5.3 eV, while the LUMO levels were between -2.6 eV and -2.7 eV. researchgate.net

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Methodology | Reference |

|---|---|---|---|---|

| Donor Molecule 1a | -4.50 | Not Specified | DFT B3LYP/6-31G(d) | mdpi.com |

| Donor Molecule 2a | -4.52 | Not Specified | DFT B3LYP/6-31G(d) | mdpi.com |

| D-π-A Dyes in Chlorobenzene (Range) | -5.1 to -5.3 | -2.6 to -2.7 | DFT B3LYP/6-311G(d,p) | researchgate.net |

Band Gap Analysis of Dithiol-Containing Materials

In non-fullerene acceptors, the introduction of a 2-(1,3-dithiol-2-ylidene)malonitrile annulated to a benzothiadiazole core resulted in materials with an optical bandgap of around 1.80 eV. rsc.org The processing of polymer:fullerene solar cells with additives like 1,8-octanedithiol (B75322) can also significantly impact the electronic properties and performance, although this is a processing effect rather than an intrinsic property of the dithiol itself. aip.org

| Material | Optical Band Gap (eV) | Reference |

|---|---|---|

| BTSCN-IDT (Non-fullerene acceptor) | 1.80 | rsc.org |

| PCPDTBT (Narrow band gap polymer) | Not directly specified, but implied to be narrow | aip.org |

Dipole Moment and Electron Affinity

The dipole moment and electron affinity are fundamental electronic properties that influence intermolecular interactions and charge transport characteristics. The introduction of specific functional groups to a dithiol-containing molecule can significantly alter these properties. For instance, the incorporation of a 2-(1,3-dithiol-2-ylidene)malononitrile (DTYM) group has been shown to increase both the dipole moment and the electron affinity of polymer semiconductors. rsc.orgrsc.org An increased electron affinity is particularly beneficial for n-type semiconductors. rsc.orgrsc.org

Redox Behavior and Electrochemistry

The redox behavior of this compound is central to its utility in molecular electronics and charge-transfer applications. Techniques like cyclic voltammetry are employed to probe the oxidation and reduction potentials and to understand the stability of the resulting charged species.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study redox processes. nih.gov In a typical CV experiment, the potential is swept linearly and then reversed, and the resulting current is measured. libretexts.org For many dithiol and dithiolene-containing compounds, CV reveals reversible or quasi-reversible redox waves, indicating stable oxidized or reduced species. mdpi.commdpi.comresearchgate.net

Studies on bis-fused donors composed of (thio)pyran-4-ylidene-1,3-dithiole show four pairs of one-electron redox waves, suggesting that a positive charge is primarily distributed on the (thio)pyran-4-ylidene-1,3-dithiole moiety. mdpi.com The solvent and electrolyte system can influence the measured potentials; for instance, measurements are often carried out in solvents like benzonitrile (B105546) or dichloromethane (B109758) with a supporting electrolyte such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu4NPF6). mdpi.comrsc.org While a specific cyclic voltammogram for this compound is not available, the general features can be inferred from related structures.

Redox Potentials and Multi-Electron Processes

The redox potentials of dithiol-containing molecules are a measure of the energy required to add or remove electrons. These potentials are crucial for designing materials for applications such as charge-transfer complexes and molecular conductors.

Many molecules containing the 1,3-dithiole moiety are known to be strong two-electron donors. beilstein-journals.org For example, fluorene (B118485) derivatives with 1,3-dithiole donors exhibit two distinct, single-electron reversible oxidation waves. researchgate.net This indicates the formation of a stable radical cation and a dication. In some complex systems, a single two-electron oxidation wave can be observed, signifying the simultaneous transfer of two electrons.

The redox potentials are sensitive to the molecular structure. For example, in a series of 2-alkylidene-1,3-dithiolo[4,5-d]-4,5-ethylenediselenotetrathiafulvalene derivatives, the first oxidation potentials were found to be slightly lower than that of the well-known BEDT-TTF, indicating a slightly stronger electron-donating ability. mdpi.com The difference between the first and second oxidation potentials (ΔE = E₂ - E₁) is related to the on-site Coulomb repulsion. mdpi.com

| Compound | E₁ (V vs. Fc/Fc⁺) | E₂ (V vs. Fc/Fc⁺) | ΔE (V) | Reference |

|---|---|---|---|---|

| MeDTES | 0.04 | 0.34 | 0.30 | mdpi.com |

| EtDTES | 0.05 | 0.35 | 0.30 | mdpi.com |

| CPDTES | 0.05 | 0.35 | 0.30 | mdpi.com |

| BEDT-TTF | 0.06 | 0.38 | 0.32 | mdpi.com |

Coordination Chemistry and Metal Complexes

4-Chlorobenzene-1,3-dithiol as a Ligand

As an organosulfur compound, this compound functions as a ligand, donating electron pairs from its sulfur atoms to a metal ion to form coordinate covalent bonds. The presence of two thiol groups allows it to act as a bidentate ligand.

This compound is a chelating agent, meaning it can form multiple bonds with a single central metal atom. archive.org The two thiol (-SH) groups are positioned on the benzene (B151609) ring at positions 1 and 3, allowing them to bind to a metal ion and form a stable six-membered chelate ring. This process involves the deprotonation of both thiol groups to form a dithiolate dianion which then coordinates to the metal.

The formation of such chelate complexes is significantly more thermodynamically stable than the formation of complexes with comparable monodentate thiol ligands. libretexts.orgresearchgate.net This enhanced stability is known as the chelate effect, which is primarily attributed to a favorable increase in entropy upon chelation. libretexts.org When a bidentate ligand like this compound replaces two monodentate ligands, the total number of free molecules in the system increases, leading to a positive change in entropy and a more negative Gibbs free energy change for the reaction. libretexts.org

Metal-dithiolate complexes featuring this compound are typically synthesized through the reaction of the dithiol with a suitable metal salt. nih.govscispace.com In this reaction, the protons of the two thiol groups are removed, often with the aid of a base, yielding the 4-chlorobenzene-1,3-dithiolate dianion which then coordinates to the metal center.

Common synthetic strategies include:

Reaction with Metal Halides: The dithiol can be reacted with a metal halide (e.g., NiCl₂, PdCl₂, PtCl₂) in the presence of a base like an alkoxide or a tertiary amine. The base facilitates the deprotonation of the thiol groups. google.com

Ligand Substitution: A pre-existing metal complex with labile (easily displaced) ligands can be treated with this compound. The dithiolate displaces the original ligands to form a more stable chelate complex. This method has been used to synthesize a variety of heteroleptic dithiolene complexes. scispace.com

Redox Reactions: In some cases, oxidative addition of the S-H bonds to a low-valent metal center can lead to complex formation. researchgate.net

The earliest work on related compounds, such as toluene-3,4-dithiol (B1216458) and 1-chlorobenzene-3,4-dithiol, demonstrated their ability to form intensely colored complexes with various metals, including zinc, tin, and mercury. bac-lac.gc.ca

Structural Aspects of Metal-Dithiolate Complexes

The structural characteristics of metal complexes containing 4-chlorobenzene-1,3-dithiolate are dictated by the coordination number and preferred geometry of the central metal ion, as well as by the electronic properties of the ligand.

Dithiolate ligands like 4-chlorobenzene-1,3-dithiolate typically form square-planar or octahedral complexes with transition metals. psu.eduitn.pt

Square-Planar Geometry: With d⁸ metal ions such as Ni(II), Pd(II), and Pt(II), bis(dithiolate) complexes of the type [M(S-S)₂]ⁿ⁻ are commonly formed. These complexes typically adopt a square-planar coordination geometry around the central metal. itn.ptnih.gov For example, complexes of the related 3,6-dichlorobenzene-1,2-dithiol (B1227017) with copper have been shown to have a slightly distorted square-planar arrangement. nih.gov

Octahedral Geometry: With metal ions that favor a coordination number of six, such as Cr(III) or Co(III), tris(dithiolate) complexes of the formula [M(S-S)₃]ⁿ⁻ are formed, exhibiting an octahedral geometry. scirp.orgacs.org

Dithiolene ligands are classified as "non-innocent," meaning the ligand itself can be redox-active. The frontier molecular orbitals of these complexes often have significant contributions from both the metal d-orbitals and the ligand p-orbitals. psu.eduitn.pt This delocalization can blur the formal oxidation state of the central metal, and simple ligand field theory may not fully describe the electronic structure.

Table 1: Expected Coordination Geometries for Metal Complexes of 4-Chlorobenzene-1,3-dithiolate

| Metal Ion (d-count) | Stoichiometry (Metal:Ligand) | Typical Coordination Geometry | Example with Analogous Ligand |

| Ni(II) (d⁸) | 1:2 | Square-Planar | [Ni(dddt)₂] (dddt = 5,6-dihydro-1,4-dithiine-2,3-dithiolate) psu.edu |

| Pd(II) (d⁸) | 1:2 | Square-Planar | [Pd(S₂C₂Ph₂)₂] scispace.com |

| Pt(II) (d⁸) | 1:2 | Square-Planar | [Pt(mnt)₂]²⁻ (mnt = maleonitriledithiolate) psu.edu |

| Cu(II) (d⁹) | 1:2 | Distorted Square-Planar | [Cu(bdtCl₂)₂]²⁻ (bdtCl₂ = 3,6-dichlorobenzene-1,2-dithiol) nih.gov |

| Cr(III) (d³) | 1:3 | Octahedral | [Cr(bdt)₃]³⁻ (bdt = benzene-1,2-dithiolate) scirp.orgacs.org |

| Fe(III) (d⁵) | 1:3 | Distorted Octahedral | [Fe(bdt)₃]³⁻ scirp.org |

The coordination of this compound to a metal center induces significant and characteristic changes in its spectroscopic properties, which are instrumental in confirming complex formation and elucidating its structure.

Infrared (IR) Spectroscopy: The most definitive evidence of complexation in the IR spectrum is the disappearance of the S-H stretching vibration, which typically appears around 2540 cm⁻¹ for the free ligand. google.com The formation of the metal-sulfur bond may give rise to new, weaker bands in the far-infrared region (typically below 500 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the resonance signal corresponding to the acidic thiol protons vanishes upon deprotonation and coordination. rasayanjournal.co.in Furthermore, the chemical shifts of the aromatic protons on the chlorobenzene (B131634) ring are altered due to the change in the electronic environment upon complexation.

UV-Visible Spectroscopy: Metal-dithiolate complexes are often intensely colored, exhibiting strong absorption bands in the visible or near-infrared (NIR) region. itn.pt These absorptions are typically due to low-energy electronic transitions, such as ligand-to-metal charge transfer (LMCT) or transitions involving the delocalized molecular orbitals of the metal-dithiolene core. scirp.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with unpaired electrons (paramagnetic complexes), EPR spectroscopy is a powerful tool. It provides detailed information about the electronic ground state and the distribution of spin density between the metal ion and the non-innocent dithiolene ligand. researchgate.netgla.ac.uk

Table 2: Representative Spectroscopic Changes upon Complexation

| Spectroscopic Technique | Free Ligand (this compound) | Metal-Dithiolate Complex |

| IR Spectroscopy | Presence of ν(S-H) stretch (~2540 cm⁻¹) google.com | Absence of ν(S-H) stretch |

| Aromatic C-H and C=C stretches | Shifted aromatic ring vibrations | |

| - | Appearance of ν(M-S) stretch (low frequency) | |

| ¹H NMR Spectroscopy | Presence of -SH proton signal | Absence of -SH proton signal |

| Characteristic aromatic proton signals | Shifted aromatic proton signals | |

| UV-Vis Spectroscopy | Absorptions in the UV region | Intense absorptions in Vis/NIR regions (LMCT bands) scirp.org |

Reactivity and Stability of Metal-Dithiolate Complexes

The stability of metal complexes with 4-chlorobenzene-1,3-dithiolate is enhanced by the chelate effect, rendering them generally robust. libretexts.org However, they can participate in a range of chemical reactions, most notably redox processes.

The reactivity of these complexes can be centered at the metal, the dithiolate ligand, or both. Because of the non-innocent nature of the dithiolene ligand, these complexes can often undergo a series of one-electron transfer reactions. itn.pt This redox flexibility is a hallmark of dithiolene chemistry and leads to electron transfer series where a complex can exist in multiple, stable oxidation states. acs.org For example, a neutral bis(dithiolene)nickel complex, [Ni(S-S)₂]⁰, can be reduced to the monoanion, [Ni(S-S)₂]¹⁻, and the dianion, [Ni(S-S)₂]²⁻. These redox processes are often reversible. itn.pt

In some cases, the dithiolate ligand can be displaced by other strongly coordinating ligands, although the stability of the chelate ring makes such substitution reactions less common than for monodentate ligands. scispace.com The coordinated sulfur atoms themselves can also exhibit nucleophilic character, leading to further reactions at the ligand.

Influence of Metal Center on Complex Properties

The properties of metal complexes derived from aryl-dithiolates are significantly influenced by the nature of the central metal ion. This includes the metal's size, preferred coordination geometry, and d-electron configuration, which in turn dictate the electronic structure, redox behavior, and spectroscopic properties of the complex. Due to a lack of specific research data for this compound, the following discussion draws upon findings from the closely related and more extensively studied benzene-1,2-dithiolate (bdt²⁻) and its derivatives. The principles governing the influence of the metal center are expected to be broadly applicable to complexes of this compound, with the understanding that the chloro-substituent will introduce an inductive electron-withdrawing effect.

Studies on square planar bis(benzene-1,2-dithiolato)metal complexes have shown that the metal ion plays a crucial role in the electronic structure. For the series [M(bdt)₂]ⁿ (where M = Ni, Pd, Pt and n = 0, -1, -2), a three-membered electron-transfer series is established. acs.org The dianionic complexes, [M(bdt)₂]²⁻, feature a divalent metal center (M²⁺) and two dithiolate ligands. The monoanionic and neutral species are best described as containing a divalent metal with one or two oxidized dithiolate radical ligands, respectively ([M(bdt)(bdt•)]⁻ and [M(bdt•)₂]⁰). acs.org This highlights the non-innocent behavior of the dithiolate ligand, where the ligand itself is redox-active.

The choice of metal affects the redox potentials of these series. For instance, the potentials for the [M(LBu)₂]⁻/²⁻ couple (where LBu is 3,5-di-tert-butylbenzene-1,2-dithiolate) are -0.73 V for Ni, -0.62 V for Pd, and -0.58 V for Pt (vs. Fc/Fc⁺), showing a trend of easier oxidation as one moves down the group. acs.org

In a theoretical study of tris(benzene-1,2-dithiolato) complexes with first-row transition metals, [M(bdt)₃]³⁻ (M = V, Cr, Mn, Fe, Co), density functional theory (DFT) calculations revealed how the metal center influences the geometry and electronic properties in an octahedral field. scirp.org The metal-ligand binding energies were found to be substantial, indicating stable complex formation. The electronic spectra of these complexes are dominated by ligand-to-metal charge transfer (LMCT) transitions, with the energies of these transitions being dependent on the metal ion. scirp.orgscirp.org For example, the calculated primary LMCT bands appear at different wavelengths for each metal complex, reflecting the different energies of the metal d-orbitals. scirp.org

Furthermore, the backbone of the dithiolate ligand itself can influence the properties of the resulting metal complexes. In a study of cobalt(III) complexes with tetradentate bis(dithiolate) ligands, the flexibility of the linker between the two dithiolate units was shown to affect the stability and structure of the final complex, leading to either a mononuclear complex or a coordination polymer. rsc.org This suggests that even for a given metal, modifications to the ligand framework, such as the chloro-substituent in this compound, can fine-tune the properties of the resulting metal complex.

| Metal Center (M) | Complex Type | Key Properties and Findings | Reference |

|---|---|---|---|

| Ni(II), Pd(II), Pt(II) | [M(bdt)₂]ⁿ (n=0, -1, -2) | Forms a three-membered electron-transfer series with ligand-based redox activity. Redox potentials are influenced by the metal, with oxidation becoming easier down the group. | acs.org |

| V(III), Cr(III), Mn(III), Fe(III), Co(III) | [M(bdt)₃]³⁻ | Octahedral complexes with strong metal-ligand binding. Electronic spectra are dominated by LMCT transitions, the energies of which vary with the metal center. | scirp.org |

| Co(III) | [Co(L)]⁻ (L = tetradentate bis(dithiolate)) | The ligand backbone flexibility (bridged vs. unbridged dithiolates) influences whether a mononuclear complex or a coordination polymer is formed. | rsc.org |

Advanced Materials Applications of 4 Chlorobenzene 1,3 Dithiol Derivatives

Polymer Chemistry and Sulfur-Rich Polymers

The presence of two reactive thiol groups and a chlorine atom on the benzene (B151609) ring makes 4-chlorobenzene-1,3-dithiol and its related structures versatile monomers for a variety of polymerization reactions. This versatility allows for the creation of complex polymer architectures, including hyperbranched structures and conjugated polymers with specific optoelectronic properties.

The polymerization of monomers containing dithiol groups can proceed through several mechanisms, leading to diverse polymer architectures. researchgate.netjsta.cl

Hyperbranched Structures: this compound can be conceptualized as an AB₂-type monomer, where the two thiol groups ('B') can react with the chloro-group ('A') of another monomer. This type of polycondensation reaction can lead to the formation of hyperbranched polymers, which are highly branched, three-dimensional macromolecules with a globular structure. researchgate.netresearchgate.netfrontiersin.org These polymers are known for their unique properties, such as high solubility, low viscosity, and a high density of functional groups. nih.govthno.org The proposed polymerization of 4-chloro-1,3-benzenedithiol can result in either a hyperbranched structure through this AB₂ condensation or a more linear polymer, depending on the reaction conditions. researchgate.netresearchgate.net

Ring-Opening Polymerization (ROP): While not directly involving this compound itself, ring-opening polymerization is a crucial mechanism for producing sulfur-rich polymers from cyclic monomers. researchgate.net This chain-growth technique can be initiated through radical, anionic, or cationic pathways. rsc.org For instance, radical ring-opening polymerization (rROP) utilizes a free-radical pathway, while anionic ROP involves a nucleophilic attack on the cyclic monomer. rsc.org Cationic ROP proceeds via an electrophilic initiator. rsc.org Cyclic disulfides, such as 1,2-dithiolanes, can undergo ROP to create polymers with a disulfide-rich backbone, which are valued for their high refractive indices. rsc.org This mechanism is fundamental to creating dynamic covalent poly(disulfide)s, offering control over polymer architecture and enabling the synthesis of high molecular weight polymers that can be chemically recycled back to their monomers. osti.gov

The table below summarizes common polymerization mechanisms for thiol and disulfide-containing monomers.

| Polymerization Type | Mechanism Description | Typical Monomers | Resulting Structure |

| Step-Growth Polymerization | Polycondensation of AB₂-type monomers like this compound. researchgate.netfrontiersin.org | Dithiols, Dihalides | Hyperbranched or Linear Polymers |

| Radical Polymerization | Chain-growth polymerization involving free-radical pathways. jsta.cl | Vinyl monomers with thiol groups | Linear or Cross-linked Polymers |

| Ring-Opening Polymerization (ROP) | Chain-growth polymerization of cyclic monomers via radical, anionic, or cationic pathways. rsc.orgosti.gov | Cyclic disulfides, Thioesters | Linear Poly(disulfide)s |

| Oxidative Polymerization | Oxidation of dithiols to form disulfide bonds. researchgate.netnih.gov | Dithiols | Polydisulfides |

Dithiol moieties are frequently incorporated into π-conjugated polymers to tune their electronic properties, particularly for applications in organic electronics. researchgate.netoup.com A primary strategy involves using a dithiolate salt, such as sodium 2,2-dicyanoethene-1,1-bis(thiolate), to create electron-withdrawing acceptor units. researchgate.netscispace.com

A key synthetic route is the nucleophilic aromatic substitution (SₙAr) reaction. scispace.comnih.gov In this process, a dithiolate anion attacks a highly fluorinated aromatic core within a monomer or polymer precursor, such as a 5,6-difluoro-2,1,3-benzothiadiazole (ffBTD) unit. scispace.comrsc.org This reaction is efficient due to the high nucleophilicity of the dithiolate and the activation of the fluorine atoms as leaving groups by the electron-deficient aromatic system. rsc.orgescholarship.org The result is the formation of a new, annulated acceptor moiety where the dithiol group is fused to the aromatic core, for example, creating a 2-(1,3-dithiol-2-ylidene)malononitrile (DTYM) group. rsc.orgacs.org

Once these specialized monomers are synthesized, they are typically incorporated into the final conjugated polymer backbone using transition metal-catalyzed cross-coupling reactions, such as Stille or Suzuki polymerizations. scispace.comrug.nlnih.gov These methods allow for the reliable and reproducible synthesis of well-defined, high molecular weight donor-acceptor (D-A) copolymers. rug.nl

The direct polymerization of 4-chloro-1,3-benzenedithiol yields a polymer with distinct properties compared to analogous hyperbranched polyphenylene sulfides (HPPS) derived from dichlorobenzenethiols. researchgate.net Research indicates that poly(this compound) exhibits different solubility characteristics and thermal behavior. researchgate.net Unlike the amorphous nature of chlorinated HPPS, which only show a glass transition temperature (Tg), the polymer from 4-chloro-1,3-benzenedithiol displays a melting temperature (Tm) around 200 °C, suggesting a higher degree of order, potentially due to stronger intermolecular forces like hydrogen bonding or a less branched, more linear structure. researchgate.net

Copolymers incorporating dithiol moieties are of significant interest for organic electronics. These are often donor-acceptor (D-A) polymers where the dithiol-containing unit acts as the electron acceptor. rsc.org For instance, copolymers have been synthesized by reacting a dithiol-annulated benzothiadiazole monomer with various electron-rich bis(stannane) comonomers via Stille coupling. scispace.comrsc.org The properties of these copolymers, such as solubility and electronic energy levels, can be tuned by changing the donor comonomer or the alkyl side chains on the polymer backbone. rsc.orgacs.org

The table below details representative copolymers synthesized from a dithiol-annulated benzothiadiazole acceptor.

| Polymer | Donor Comonomer | Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) |

| P1 | Thiophene | 41 | 1.80 |

| P2 | Thieno[3,2-b]thiophene | 42 | 1.98 |

| P3 | 3,3′-difluoro-2,2′-bithiophene | 35 | 2.14 |

| P4 | Benzodithiophene | 83 | 1.98 |

Data sourced from Hu et al., 2022. researchgate.netrsc.org

The incorporation of dithiol-based moieties has a profound impact on the structural and electronic properties of polymers.

Structural Properties: The fusion of a 2-(1,3-dithiol-2-ylidene)malononitrile (DTYM) group onto a polymer backbone can introduce significant steric hindrance. rsc.org This steric effect can cause twisting along the polymer backbone, which in turn reduces the extent of π-conjugation and leads to a wider bandgap and a blue-shift in the absorption spectrum compared to analogues without the dithiol group. kaust.edu.saheeneygroup.com Despite this, the sulfur atoms in the dithiolane rings can facilitate intermolecular S···S interactions, which may promote π–π stacking and improve solid-state packing and crystallinity. scispace.comrsc.org

Electronic Properties: Dithiol-annulated groups, particularly those with cyano functionalities like DTYM, are powerful electron-withdrawing units. rsc.org Their inclusion in a conjugated polymer significantly increases the polymer's dipole moment and electron affinity. kaust.edu.saheeneygroup.com This strong electron-withdrawing effect is crucial for lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org A low-lying LUMO is a key requirement for achieving efficient electron injection from metal electrodes and enhancing the ambient stability of n-type organic semiconductors. rsc.org The combination of a donor unit with a dithiol-based acceptor creates a "push-pull" electronic system that facilitates intramolecular charge transfer (ICT), a characteristic feature of donor-acceptor polymers. rsc.org

The table below summarizes key optical and electrochemical properties of several dithiol-containing polymers.

| Polymer | Absorption Max (λmax, nm, Film) | Optical Bandgap (eV) | HOMO Level (eV) | LUMO Level (eV) |

| P1 | 647 | 1.74 | -5.60 | -3.52 |

| P2 | 653 | 1.70 | -5.56 | -3.61 |

| P3 | 657 | 1.72 | -5.73 | -3.71 |

| P4 | 660 | 1.68 | -5.58 | -3.64 |

Data sourced from Hu et al., 2022. rsc.org

Organic Electronics and Semiconductors

The ability to precisely tune electronic properties through the inclusion of dithiol moieties makes these materials highly suitable for organic electronic devices, especially n-type semiconductors, which are essential for creating complementary circuits.

N-type polymer semiconductors, which transport electrons as the majority charge carriers, have historically lagged behind their p-type (hole-transporting) counterparts. researchgate.net This is largely due to a scarcity of sufficiently electron-deficient building blocks that can provide the necessary low LUMO energy levels for stable electron transport. researchgate.net

The development of acceptor units based on dithiol-annulated systems has provided a significant breakthrough. kaust.edu.sa The 2-(1,3-dithiol-2-ylidene)malononitrile (DTYM) group, when fused to other acceptor cores like 2,1,3-benzothiadiazole (B189464) (BT), creates a potent acceptor monomer. rsc.orgheeneygroup.com Polymers incorporating this BT-DTYM unit consistently exhibit n-type semiconducting behavior when tested in organic field-effect transistors (OFETs). rsc.orgkaust.edu.sa The high electron affinity imparted by the dithiol group facilitates electron transport. kaust.edu.sa Research has shown that a series of copolymers made with the BT-DTYM acceptor and various donors all function as n-type semiconductors, with performance further tunable by altering the donor unit. For example, a copolymer with a fluorinated bithiophene donor demonstrated the best performance in one study. rsc.orgkaust.edu.sa This work underscores the potential of dithiol-based functional groups to systematically enhance electron affinity and produce high-performance n-type materials for printed and flexible electronics. rsc.org

Organic Field-Effect Transistors (OFETs)

Derivatives containing the 1,3-dithiol moiety are integral to the development of organic semiconductors for Organic Field-Effect Transistors (OFETs). While simple polycyclic hydrocarbons like pentacene (B32325) have been benchmarks, incorporating heteroatoms such as sulfur enhances stability and performance. Thienoacenes, which are structurally related to dithiol-containing aromatics, have emerged as superior p-channel organic semiconductors, noted for their high mobility and stability in air. sigmaaldrich.com

The versatility of the 1,3-dithiole group is evident in its use as an electron-donor moiety in push-pull systems. For instance, nitrofluorene-based molecules, which are promising semiconductors for OFETs, have been designed with 1,3-dithiole donors. researchgate.net Furthermore, the broader class of polythiophenes and oligothiophenes, which can be seen as polymeric analogs of dithiol-substituted benzene, are among the most studied materials for OFETs due to their synthetic versatility and excellent film-forming properties. beilstein-journals.org The performance of these materials can be exceptional, with some thiazole-thiazolothiazole derivatives, which also feature sulfur-based heterocyclic systems, achieving high electron mobilities of up to 1.20 cm² V⁻¹ s⁻¹. acs.org

Research into single-component conductors has also highlighted the utility of dithiolate compounds. A nickel complex, bis(diphenylethylenedithiolato)(1,3-dithiol-2-thione-4,5-dithiolato)Ni, demonstrated ambipolar behavior in an OFET, with both hole and electron mobilities estimated to be around 10⁻⁴ cm²/V·s. acs.org This demonstrates the potential of metal-dithiolene complexes, derived from dithiol precursors, in creating functional transistor devices.

Molecular Wires and Conductive Materials

The ability of dithiol compounds to bind to metal electrodes makes them a cornerstone of molecular electronics, where they function as "molecular wires." The benzene dithiol junction, where a single molecule is connected to two gold electrodes, is a classic model system in this field. rsc.org The conductance of such junctions is a key parameter, and various techniques are employed to measure it, typically at low bias voltages (0.05–0.6 V) to prevent molecular breakdown. rsc.org

Beyond single-molecule junctions, derivatives of 1,3-dithiole are used to construct highly conductive bulk materials. Bis-fused donors that incorporate a (thio)pyran-4-ylidene-1,3-dithiole moiety have been synthesized and found to form one-dimensional conducting stacks. mdpi.com When complexed with 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), these materials exhibit relatively high room-temperature conductivity, with values for compressed pellets in the range of 10⁻¹ to 10¹ S·cm⁻¹. mdpi.com For comparison, the conductivity of the benchmark conductive polymer, doped polyacetylene, can reach 10⁵ S/m (or 10³ S·cm⁻¹), bridging the gap between semiconductors and metals like copper (≈10⁶ S·cm⁻¹). nobelprize.org

The following table summarizes the conductivity of various materials, highlighting the place of dithiol-based conductors.

| Material Class | Example | Conductivity (S·cm⁻¹) |

| Metal | Copper | ~10⁶ |

| Conductive Polymer | Doped Polyacetylene | ~10³ |

| Dithiole-based Conductor | TCNQ complex of a (thio)pyran-4-ylidene-1,3-dithiole derivative | 0.1 - 10 |

| Single-Component Semiconductor | [Ni(dpedt)(dmit)] | ~10⁻⁴ (Mobility in cm²/V·s) |

This table presents representative conductivity values to illustrate the electronic properties of different material classes.

Single-Component Organic Semiconductors

A significant goal in organic electronics is the development of single-component organic semiconductors, materials that possess intrinsic ambipolar charge transport capabilities without the need for blending donor and acceptor materials. Research has shown that fluorene-based molecules featuring an intramolecular charge transfer (ICT) character from a 1,3-dithiole donor moiety are promising candidates for this application. researchgate.net

Metal dithiolene complexes represent another important class of single-component semiconductors. For example, the neutral nickel complex [Ni(dpedt)(dmit)] allows for the efficient injection of both holes and electrons from gold electrodes, a key requirement for ambipolar operation. acs.org Devices based on this material exhibited remarkable ambient stability and mobilities for both charge carriers on the order of 10⁻⁴ cm²/V·s. acs.org This performance is attributed to the small band gap of the material, which facilitates charge injection.

Photoconductive Materials and Photosensitivity

Derivatives incorporating the 1,3-dithiole unit are effective in creating materials with high photosensitivity and photoconductivity. The intramolecular charge transfer from a 1,3-dithiole donor to a fluorene (B118485) acceptor can efficiently sensitize the photoconductivity of polymers. researchgate.net The spectral range of this photosensitivity can be tuned by selecting the appropriate push-pull molecule. mdpi.com

A particularly promising strategy for designing highly sensitive photoconductive materials involves modifying the dithiole ring itself. Research suggests that changing the heteroatom positions within the dithiole moiety from a 1,3 to a 1,2 arrangement leads to a substantial bathochromic (red) shift in the material's absorption. researchgate.net This shift is advantageous for designing materials that are highly sensitive in the long-wavelength visible and near-infrared regions (600-800 nm). researchgate.net The rich chemistry of dithiole-thiones provides a pathway to various compounds that can be used to create photoconductive materials and organic electronic conductors. mdpi.com

Photovoltaic Devices and Solar Cells

Electron Acceptor Materials in Organic Solar Cells

In the realm of organic photovoltaics (OPV), there is a significant research effort to develop non-fullerene acceptors (NFAs) to overcome the limitations of traditional fullerene derivatives. nih.gov Compounds derived from or containing the 1,3-dithiole motif have been explored for this purpose. 4-Chlorobenzene-1,3-bis(thiolate) itself has been noted as a potential component in photovoltaic materials to enhance solar cell performance. chembk.com

More complex structures built upon dithiole foundations have shown considerable promise. The 2-(1,3-dithiol-2-ylidene)malononitrile (DTM) group has been proposed as a potent electron-withdrawing unit to enhance the acceptor character of conjugated systems. escholarship.org This modular approach allows for the fine-tuning of the optoelectronic properties of new acceptor materials. Similarly, nitrofluorene-based molecules designed with an Acceptor-Donor-Acceptor (A-D-A) structure have utilized 1,3-dithiole units as the central donor block, highlighting the versatility of this chemical group in constructing advanced NFA materials. researchgate.net

Performance Metrics in Photovoltaic Devices (e.g., Open Circuit Voltage, Power Conversion Efficiency)

In one study using a P3HT:PCBM blend, the incorporation of 3.5 vol.% 1,8-octanedithiol (B75322) in a chlorobenzene (B131634) solution led to a notable enhancement in all key metrics. nih.gov Another study on a low-bandgap polymer system (PCPDTBT:C71-PCBM) found that processing with 1,8-octanedithiol was crucial for achieving high efficiencies. psu.edu The additive helps to optimize the bulk heterojunction morphology, leading to improved charge generation and transport. psu.edu

The following table summarizes the performance of organic solar cells with and without dithiol additives, as well as the performance of cells using advanced non-fullerene acceptors, some of which are based on halogenated (chlorinated) complex molecules. psu.edunih.govnih.gov

| Device Active Layer | Additive | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) |

| P3HT:PCBM | None | - | - | - | < 3 |

| P3HT:PCBM | 3.5% 1,8-octanedithiol | 0.59 | 10.81 | 0.54 | 3.46 nih.gov |

| PCPDTBT:C71-PCBM | 1,8-octanedithiol | 0.73 | 16.2 | 0.67 | 5.5 psu.edu |

| PBDB-TF:BTP-4Cl | N/A | 0.867 | 25.4 | 0.750 | 16.5 nih.gov |

This table presents data from different studies to illustrate the impact of dithiol additives and advanced acceptor design on photovoltaic performance metrics.

The continuous development of new materials, including chlorinated non-fullerene acceptors, has pushed efficiencies to over 16%. nih.gov This progress is often achieved by tuning the material's energy levels to maximize the open-circuit voltage without sacrificing current, a strategy that reduces non-radiative energy loss. nih.govresearchgate.net The tunability of the open-circuit voltage is a key area of research, with studies on ternary blends showing that the Voc can be continuously adjusted by varying the donor composition. rsc.org

Supramolecular Chemistry and Self-Assembly

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are central to the design of novel materials from this compound derivatives. These weak interactions govern the spontaneous organization of molecules into well-defined, functional architectures.

Non-Covalent Interactions in Dithiol Systems (e.g., Hydrogen Bonding, π-π Stacking)

π-π stacking is another crucial interaction, particularly in aromatic dithiol systems. nih.govacs.org These interactions, arising from the electrostatic and dispersion forces between aromatic rings, contribute significantly to the stabilization of supramolecular frameworks. uva.esnih.gov The combination of hydrogen bonds and π-π interactions can lead to the formation of complex, well-ordered structures. For example, in certain systems, hydrogen bonding can dictate the primary assembly, which is then further stabilized by π-π stacking. rsc.org The balance and interplay of these non-covalent forces are critical in determining the final architecture and function of the self-assembled material. uva.esacs.org

Construction of Supramolecular Electron Donor-Acceptor Systems

The unique electronic properties of dithiol derivatives make them excellent candidates for the construction of supramolecular electron donor-acceptor (D-A) systems. rsc.orgpsu.edu In these systems, electron-rich donor molecules and electron-deficient acceptor molecules are brought together through non-covalent interactions to facilitate photoinduced electron transfer. aip.org Derivatives of 1,3-dithiole-2-thione (B1293655), for example, have been utilized to create charge-transfer complexes. rsc.orgresearchgate.net

The efficiency of these D-A systems is highly dependent on the spatial arrangement and electronic coupling between the donor and acceptor units. aip.org Supramolecular strategies allow for precise control over these parameters. For instance, π-extended tetrathiafulvalene (B1198394) (TTF) analogues, which contain dithiole rings, have been combined with carbon nanostructures like fullerenes to form versatile D-A systems. psu.edu The stability of these complexes is often enhanced by a multitude of CH⋯π and π–π interactions, as well as favorable C⋯S short intermolecular contacts. aip.org The ability to tune the electronic properties of the dithiol component, for instance by introducing electron-withdrawing or -donating groups, provides a powerful tool for optimizing the performance of these supramolecular electronic devices. rsc.orgresearchgate.net

Design of Host-Guest Systems and Synthetic Receptors

Dithiol derivatives have been successfully incorporated into the design of synthetic receptors for molecular recognition and host-guest chemistry. buu.ac.thrsc.orgnih.gov These receptors can selectively bind to specific guest molecules through a combination of non-covalent interactions. Disulfide-based macrocycles, which can be formed from dithiol building blocks, have shown the ability to bind organic ammonium (B1175870) ions in water. buu.ac.th

A key aspect of this research is the ability to control the aggregation behavior and morphology of these synthetic receptors through host-guest interactions. For example, an amphiphilic receptor based on a disulfide macrocycle was shown to self-assemble into nanotubes. However, upon the addition of a suitable guest molecule, a dramatic change in morphology to smaller micellar assemblies was observed. buu.ac.th This demonstrates the potential for creating stimuli-responsive materials where the structure and function can be switched by the presence or absence of a specific guest. Dynamic combinatorial chemistry, which utilizes reversible reactions like disulfide exchange, has also been employed to generate libraries of potential hosts, allowing for the selection of the best receptor for a particular guest. rsc.org

Self-Assembled Gels and Microstructures

The ability of dithiol derivatives to participate in directional non-covalent interactions makes them suitable for the formation of self-assembled gels and other complex microstructures. mdpi.comrhhz.net These materials are formed through the hierarchical assembly of molecular building blocks into extended, three-dimensional networks that can entrap solvent molecules. Hydrogen bonding and π-π stacking are often the primary driving forces for the gelation process. rhhz.netacs.org

In some systems, the formation of disulfide bonds through the oxidation of thiols can be used to crosslink self-assembled structures, leading to the formation of robust hydrogels. mdpi.com This approach allows for in situ gel formation under mild conditions. The properties of these gels, such as their mechanical strength, can be tuned by controlling the crosslinking density and the nature of the non-covalent interactions within the network. The resulting microstructures can range from fibrous networks to more complex, ordered assemblies, depending on the specific molecular design and assembly conditions.

Catalysis

The application of dithiol-derived compounds extends into the realm of catalysis, where they primarily function as ligands that can modulate the activity and selectivity of metal catalysts.

Dithiol-Derived Ligands in Homogeneous Catalysis

In homogeneous catalysis, dithiol-derived ligands play a crucial role in stabilizing and activating metal centers for a variety of chemical transformations. nih.govacs.orgmdpi.com These ligands can coordinate to a metal through the sulfur atoms, influencing the electronic and steric environment of the catalytic site. This can lead to enhanced catalytic activity, selectivity, and stability.

A notable area of research is the use of thiol(ate)s as transient cooperative ligands in conjunction with ruthenium pincer complexes. nih.gov In this approach, the thiol ligand can reversibly coordinate to the metal center and actively participate in bond activation through metal-ligand cooperation. This has been shown to significantly accelerate hydrogenation and dehydrogenation reactions. The ability to introduce the thiol ligand in situ simplifies the catalytic system and avoids the need for other additives. The cooperative role of the thiol ligand is essential for the catalytic turnover, enabling efficient bond activation and regeneration of the active catalyst. nih.gov This strategy highlights the potential of dithiol-derived ligands to create more efficient and selective homogeneous catalysts for important chemical processes.

Energy Storage Applications

Organic redox-active materials are emerging as promising alternatives to traditional inorganic compounds for energy storage devices due to their design flexibility, lower cost, and the abundance of their constituent elements. nih.gov Derivatives of this compound are being explored in this context. The thiol groups can undergo reversible redox reactions (oxidation to disulfides and reduction back to thiols), which is the fundamental requirement for an electrode material in a rechargeable battery.

The performance of such materials in a battery is determined by their physicochemical and electrochemical properties. nih.gov The redox potential, which dictates the output voltage of the battery, can be tuned by modifying the molecular structure. For instance, the electron-withdrawing nature of the chlorine atom in this compound can influence the redox potential of the thiol/disulfide couple.

Research into redox-active polymers and macrocycles has shown that controlling the geometry and electronic interactions between redox units is crucial for achieving stable cycling and high energy density. nih.govnih.gov By incorporating dithiol units into larger molecular architectures like polymers or covalent organic frameworks (COFs), it is possible to create high-capacity cathode materials. For example, PEGylated phenothiazine, a sulfur-containing heterocyclic compound, has been successfully used as a catholyte in non-aqueous redox flow batteries (NAORFBs), demonstrating excellent cyclability. nsf.gov This highlights the potential for designing advanced battery materials based on the redox chemistry of sulfur-containing aromatic compounds like this compound.

| Redox-Active Material Type | Key Features | Example Application | Representative Voltage |

| Pyromellitic diimide (PMDI) Macrocycle | Single, well-defined voltage profile due to through-space electron delocalization. nih.gov | Organic Rechargeable Battery | 2.33 V nih.gov |

| Squaric Acid Amide (SQA) | High-potential, one-electron transfer. nih.gov | Non-Aqueous Redox Flow Battery (N-ORFB) Catholyte | 0.81 V vs Fc/Fc⁺ nih.gov |

| PEGylated Phenothiazine | High solubility and stability in organic solvents. nsf.gov | N-ORFB Catholyte | >0.69 V vs. SHE nsf.gov |

Chemical Sensing

The strong affinity of thiol groups for heavy metals, particularly mercury(II) ions, makes dithiol compounds excellent candidates for chemical sensors. sci-hub.se The interaction between the dithiol and Hg²⁺ is highly specific, leading to the formation of a stable complex. This binding event can be designed to produce a measurable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor).

A common strategy involves a "turn-off" fluorescence mechanism. A fluorescent molecule functionalized with dithiol groups will exhibit strong emission. Upon the addition of Hg²⁺, the ions bind to the thiol groups, leading to fluorescence quenching through mechanisms like photoinduced electron transfer (PET). nih.gov This provides a sensitive method for detecting the presence of mercury. For example, a sensor based on a donor-acceptor-donor conjugated molecule showed nearly 100% fluorescence quenching specifically in the presence of Hg²⁺ ions and also changed color from yellow to blue. rsc.org